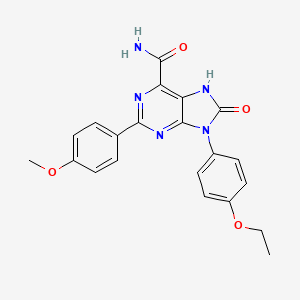

9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-3-30-15-10-6-13(7-11-15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-4-8-14(29-2)9-5-12/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVCNZBXULYDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Purine Core: The purine core can be synthesized through the cyclization of appropriate precursors, such as aminoimidazole derivatives, under acidic or basic conditions.

Introduction of Phenyl Groups: The ethoxy and methoxy phenyl groups are introduced via electrophilic aromatic substitution reactions. This can be achieved by reacting the purine core with ethoxybenzene and methoxybenzene in the presence of a Lewis acid catalyst.

Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the purine derivative with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the purine core, converting it to a hydroxyl group.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxylated purine derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its purine core is a common motif in many biologically active molecules, making it a candidate for drug development, particularly in the treatment of cancer and viral infections.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with structurally analogous purine-6-carboxamides, highlighting key differences in substituents, molecular properties, and applications:

*Note: Exact molecular formula for the target compound is inferred based on substituent analysis. †Calculated based on analogous structures; experimental data unavailable in provided evidence.

Key Observations:

Substituent Effects :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and ethoxy groups (electron-donating) in the target compound may enhance aromatic π-π stacking, while fluorine (electron-withdrawing) in the 4-fluorophenyl analog (CAS 900010-96-0) could modulate electronic interactions with biological targets .

- Steric Considerations : Ortho-substituted analogs (e.g., 2-ethoxyphenyl in CAS 900010-96-0) may exhibit reduced binding affinity due to steric hindrance compared to para-substituted derivatives .

Physicochemical Properties :

- The hydroxyl group in CAS 1022155-73-2 improves aqueous solubility but may increase susceptibility to oxidative degradation .

- Methyl-substituted analogs (e.g., CAS 64440-99-9) display lower molecular weights and higher hydrophobicity, favoring blood-brain barrier penetration .

Synthetic Accessibility :

- The target compound’s synthesis requires precise control over regioselective alkylation and cyclization steps , whereas simpler analogs (e.g., CAS 64440-99-9) are more amenable to large-scale production .

Commercial Availability :

- Several analogs (e.g., CAS 900010-96-0, 869069-21-6) are marketed for research, emphasizing their utility in medicinal chemistry and drug discovery .

Biological Activity

The compound 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivatives, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes two phenyl groups substituted with ethoxy and methoxy groups, contributing to its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses. For instance, it has shown potential as an inhibitor of kinases involved in cancer cell proliferation.

- Receptor Modulation : The compound may bind to receptors that regulate apoptosis and cell survival, influencing pathways that are critical in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. One study demonstrated that it inhibits cell proliferation in HeLa cells with an IC50 value comparable to established chemotherapeutic agents . The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is believed to stem from its ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against a panel of cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with notable efficacy in breast and lung cancer models. The study concluded that the compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against Staphylococcus aureus and Escherichia coli. The results revealed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating promising potential as an antimicrobial agent.

Research Findings Summary Table

| Biological Activity | Cell Line/Organism | IC50/MIC | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | ~0.5 µM | Apoptosis induction via caspase activation |

| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Membrane disruption and nucleic acid synthesis inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodology : Multi-step synthesis typically involves constructing the purine core via cyclization reactions followed by substitution of aryl groups. Key steps include:

- Core formation : Use of protected purine intermediates with activating groups (e.g., chloro or nitro substituents) to facilitate nucleophilic aromatic substitution.

- Aryl group coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing ethoxyphenyl and methoxyphenyl groups. Catalysts like Pd(PPh₃)₄ and ligands (e.g., XPhos) improve regioselectivity .

- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for coupling reactions), temperature (60–120°C), and stoichiometry (1.2–1.5 equivalents of arylboronic acids). Monitor purity via HPLC and confirm structure with NMR and HRMS .

Q. How can the compound’s structural integrity and stereochemistry be confirmed post-synthesis?

- Methodology :

- X-ray crystallography : Resolve bond lengths, angles, and spatial arrangement of substituents. For example, purine core bond lengths (C–N: ~1.33 Å, C–C: ~1.44 Å) and dihedral angles between aromatic rings (e.g., 45–60°) confirm steric interactions .

- Spectroscopic analysis : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group protons at δ 1.3–1.5 ppm, methoxy at δ 3.8–4.0 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1680 cm⁻¹) .

Q. What in vitro assays are suitable for initial screening of biological activity, and how should controls be designed?

- Methodology :

- Enzyme inhibition : Use fluorogenic substrates (e.g., for kinases or proteases) with ATP/NADPH cofactors. Measure IC₅₀ values via dose-response curves (1 nM–100 μM range). Include positive controls (e.g., staurosporine for kinases) .

- Cell viability : MTT or resazurin assays in cancer lines (e.g., HeLa, MCF-7). Normalize to DMSO vehicle and validate with Z’-factor >0.5 for robustness .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibitory activity (e.g., COX-2 vs. CDK2) be resolved?

- Methodology :

- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct binding. Compare melting curves (ΔTₘ >2°C indicates binding) .

- Off-target profiling : Screen against kinase/phosphatase panels (e.g., Eurofins KinaseProfiler). Prioritize targets with <30% residual activity at 10 μM .

- Structural modeling : Dock the compound into COX-2 (PDB: 5KIR) and CDK2 (PDB: 1HCL) using AutoDock Vina. Analyze binding poses (e.g., hydrogen bonds with Ser530 in COX-2 vs. Lys89 in CDK2) .

Q. What strategies mitigate poor aqueous solubility during in vivo pharmacokinetic studies?

- Methodology :

- Formulation : Use co-solvents (e.g., 10% PEG-400 + 5% Tween-80) or cyclodextrin complexes (e.g., HP-β-CD at 20% w/v). Validate solubility via dynamic light scattering (DLS) .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide or ethoxy positions to enhance solubility. Confirm stability in plasma via LC-MS/MS .

Q. How can computational methods predict metabolic liabilities and guide structural optimization?

- Methodology :

- Metabolism prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify labile sites (e.g., ethoxy O-dealkylation, methoxy demethylation). Validate with microsomal stability assays (t₁/₂ >30 min preferred) .

- SAR analysis : Compare logP (e.g., 2.8 vs. 3.5 for analogs) and polar surface area (PSA >80 Ų improves solubility). Prioritize analogs with ClogP <3 and PSA >90 Ų .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico binding predictions and experimental IC₅₀ values?

- Methodology :

- Force field refinement : Re-parameterize charges (e.g., using RESP charges in Gaussian) for the purine core and substituents. Re-dock with AMBER or GROMACS .

- Dynamic simulations : Run 100 ns MD simulations to assess binding stability (RMSD <2 Å). Correlate hydrogen bond occupancy (>50%) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.